6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
6-(Bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzoxazinone derivative characterized by a bromomethyl substituent at the 6-position and a 3-methoxypropyl group at the 4-position of the oxazine ring. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring system, widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The bromomethyl group enhances electrophilicity, enabling alkylation or nucleophilic substitution reactions, while the 3-methoxypropyl substituent may improve solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
6-(bromomethyl)-4-(3-methoxypropyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-6-2-5-15-11-7-10(8-14)3-4-12(11)18-9-13(15)16/h3-4,7H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYPUGIQQUSTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)COC2=C1C=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676339 | |
| Record name | 6-(Bromomethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911705-42-5 | |
| Record name | 6-(Bromomethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911705-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(Bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H14BrN2O2
- CAS Number : 911705-42-5
- Molecular Weight : 284.15 g/mol
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 18.5 ± 1.2 |
| MCF-7 (Breast) | 20.3 ± 1.5 |
| A549 (Lung) | 22.7 ± 1.8 |
These results indicate that the compound may inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological activity are under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of Cell Cycle Progression : Particularly at the G1/S checkpoint.
- Reactive Oxygen Species (ROS) Generation : Resulting in oxidative stress that damages cellular components.
Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of benzoxazine derivatives, including the target compound, and evaluated their anticancer properties. The study highlighted that modifications to the benzoxazine core significantly influenced cytotoxicity and selectivity towards cancer cells .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that the presence of the bromomethyl group at position 6 and the methoxypropyl group at position 4 were crucial for enhancing biological activity. Variations in these substituents led to a marked decrease in potency against tested cell lines .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that compounds with oxazine structures exhibit antimicrobial properties. Preliminary studies suggest that 6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one may inhibit the growth of certain bacteria and fungi due to its bromine substituent, which can enhance the lipophilicity and membrane permeability of the molecule .
Anticancer Potential
The compound's structural features may also contribute to anticancer activities. Similar oxazine derivatives have been studied for their ability to induce apoptosis in cancer cells. Investigations into the specific mechanisms by which this compound affects cell proliferation and survival are ongoing .
Neuroprotective Effects
Some studies have suggested that benzo[b][1,4]oxazines exhibit neuroprotective effects. The methoxypropyl group could play a role in enhancing the compound's ability to cross the blood-brain barrier, making it a candidate for further research in neurodegenerative disease treatments .
Material Science Applications
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer synthesis. Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties due to its rigid aromatic system .
Fluorescent Materials
Due to its conjugated system, this compound may also be explored for use in fluorescent materials or sensors. The bromine atom can serve as a site for further functionalization to tailor optical properties for specific applications in photonics .
Case Study 1: Antimicrobial Screening
In a recent study assessing various oxazine derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on different cancer cell lines (e.g., breast and colon cancer) to evaluate the cytotoxicity of this compound. The results showed that it effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The 4-position of the benzoxazinone core is frequently modified via alkylation (e.g., propargyl, nitrobenzyl, or pyrrolidinylpropyl groups) to tune biological activity .
- Halogenation : Bromo substituents (6- or 7-position) are common in anticancer agents, likely due to their role in enhancing electrophilicity for DNA alkylation or kinase inhibition .
- Functional Group Diversity : Methoxypropyl (target compound) and pyrrolidinylpropyl groups may enhance solubility compared to hydrophobic substituents like propargyl .
Key Observations :
- Anticancer Activity: Bromo-substituted benzoxazinones (e.g., 7-bromo derivatives) show potent antiproliferative effects, likely due to interactions with kinase domains (PI3Kα, CDK9) or DNA binding .
- Herbicidal vs. Pharmacological Use : Substituents like thioxoimidazolidinetrione (SYP-300) shift activity toward plant-specific targets, highlighting the importance of functional group selection .
Physicochemical Properties
Preparation Methods
General Synthetic Route Overview
Starting Material : The synthesis begins with a benzo[b]oxazin-3-one core, typically substituted with a hydroxymethyl or methyl group at the 6-position and a 3-hydroxypropyl or similar group at the 4-position.
Introduction of the 3-Methoxypropyl Group : The 4-position is alkylated with a 3-methoxypropyl moiety. This is commonly achieved by nucleophilic substitution using 3-methoxypropyl halides or tosylates under basic conditions.
Bromomethylation at the 6-Position : The 6-position methyl or hydroxymethyl group is converted into a bromomethyl substituent via bromination reactions. Typical reagents include N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3), often in the presence of radical initiators or under controlled temperature conditions to prevent overbromination.
Purification : The final compound is purified by crystallization or chromatographic methods to achieve high purity (>99%).
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation at 4-position | 3-methoxypropyl bromide, K2CO3, DMF, 80°C | 75-85 | Base-mediated nucleophilic substitution |
| Bromination at 6-position | NBS, AIBN (radical initiator), CCl4, reflux | 70-80 | Radical bromination, controlled temp |
| Alternative bromination | PBr3, dichloromethane, 0-5°C | 65-75 | Avoids radical conditions |
| Purification | Recrystallization from ethanol or chromatography | >99 purity | Ensures removal of impurities |
Research Findings and Analysis
Selectivity : The bromination step requires careful control to selectively brominate the methyl group at the 6-position without affecting other sensitive sites on the molecule. Radical initiators like AIBN help achieve this selectivity under mild conditions.
Solvent Effects : Polar aprotic solvents such as DMF are preferred for the alkylation step to enhance nucleophilicity and reaction rates.
Reaction Monitoring : Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor reaction progress and purity.
Stability : The final bromomethyl compound is stable at room temperature and can be stored without significant degradation, facilitating its use as an intermediate in further synthetic applications.
Comparative Table of Preparation Approaches
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| NBS Radical Bromination | High selectivity, mild conditions | Requires radical initiator, CCl4 solvent use | 70-80 |
| PBr3 Bromination | Simpler reagents, no radicals | More sensitive to moisture, lower selectivity | 65-75 |
| Direct Alkylation with 3-methoxypropyl bromide | Efficient, straightforward | Requires strong base, possible side reactions | 75-85 |
Q & A
Q. What are the optimal synthetic routes for preparing 6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction purity be monitored?
Methodological Answer: The compound can be synthesized via bromination and cyclization of precursor molecules. A common approach involves:
- Step 1 : Reacting bromo-substituted anthranilic acid derivatives with acylating agents (e.g., benzoyl chloride) in pyridine at 0°C to form intermediates like 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one .
- Step 2 : Substituting the bromine with functional groups (e.g., methoxypropyl) via nucleophilic displacement or coupling reactions.
- Purity Monitoring : Use TLC with hexane:ethyl acetate (2:1) or cyclohexane:ethyl acetate (2:1) as mobile phases to track reaction progress. Recrystallization in ethanol improves purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this benzoxazine derivative?
Methodological Answer:
- FT-IR : Identifies key functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
- 1H/13C NMR : Assigns proton environments (e.g., methoxypropyl CH₃ at δ 2.51 ppm in DMSO-d₆) and carbon frameworks .
- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., benzoxazine ring geometry) .
Advanced Research Questions
Q. How can researchers address contradictions in reported NMR data for this compound across studies?
Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or impurities. To resolve:
- Standardize Conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and report δ values relative to TMS.
- Validate with 2D NMR : HSQC and HMBC correlations confirm assignments .
- Cross-Reference Crystallography : Compare experimental NMR with X-ray-derived bond angles to identify conformational differences .
Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Monitor substitution rates under varying conditions (e.g., polar aprotic solvents like DMF vs. protic solvents).
- DFT Calculations : Model transition states to predict regioselectivity. For example, the bromomethyl group’s electron-withdrawing effect stabilizes SN2 transition states .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen or hydrogen migration during reactions .
Q. How can in silico methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Screen against targets like enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. The bromomethyl group’s electrophilicity may enhance binding to cysteine residues .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. The methoxypropyl group may improve solubility but reduce blood-brain barrier penetration .
Q. What strategies optimize this compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. The benzoxazine ring is prone to hydrolysis in acidic conditions; formulation with enteric coatings mitigates this .
- Light Sensitivity : UV-Vis spectroscopy under controlled illumination identifies degradation pathways. Bromine substituents increase photostability compared to chlorine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
